
4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide is a chemical compound that belongs to the pyrrole-2-carboxamide family. This compound is known for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide involves the interaction with the GABA-A receptor. This receptor is responsible for the inhibition of neurotransmitter release in the brain. When 4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide binds to the GABA-A receptor, it enhances the inhibitory effect, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide have been investigated in several studies. It has been found to have anxiolytic and sedative effects, which may be due to its interaction with the GABA-A receptor. It has also been found to have anticonvulsant effects, which may be due to its ability to enhance the inhibitory effect of the GABA-A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide in lab experiments include its relatively simple synthesis method and its unique mechanism of action. However, there are also limitations to its use. For example, it may not be suitable for experiments that require a high degree of selectivity, as it has been found to interact with other receptors in addition to the GABA-A receptor.
Orientations Futures
There are several future directions for the investigation of 4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide. One possible direction is to investigate its potential use in the treatment of anxiety disorders and other psychiatric conditions. Another direction is to investigate its potential as a tool for studying the GABA-A receptor and its role in the brain. Additionally, further investigation is needed to determine the full range of biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide involves the reaction of cyclohexanone with methylamine to form N-cyclohexylmethylketimine. This intermediate is then reacted with acetic anhydride to form 4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a unique mechanism of action that makes it a promising candidate for further investigation. This compound has been found to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. It has been suggested that this interaction may be responsible for the compound's anxiolytic and sedative effects.
Propriétés
IUPAC Name |
4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(17)11-8-13(16(2)9-11)14(18)15-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUGKNHWNQTNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


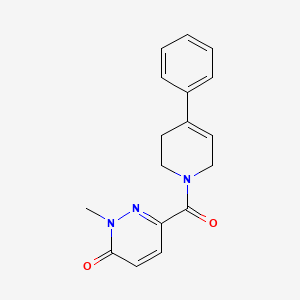
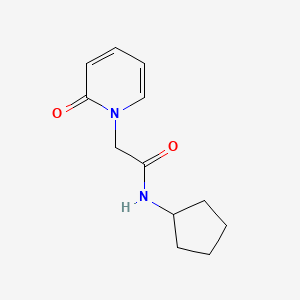
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)
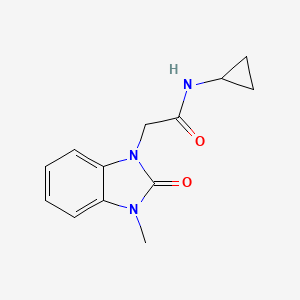



![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)


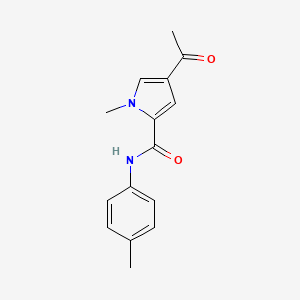
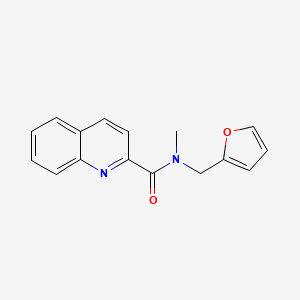
![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)